molecular formula C9H5NO6S B14910079 5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

Cat. No.: B14910079
M. Wt: 255.21 g/mol
InChI Key: VOXNLOAHVKCISB-UHFFFAOYSA-N
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Description

5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5NO4S It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid typically involves the nitration of benzothiophene derivatives. One common method includes the nitration of 1-benzothiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder are used.

    Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-1-benzothiophene-2-carboxylic acid
  • 5-nitro-2-benzothiophene-1-carboxylic acid
  • 5-nitro-1,1-dioxo-2-benzothiophene-3-carboxylic acid

Uniqueness

5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both nitro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H5NO6S

Molecular Weight

255.21 g/mol

IUPAC Name

5-nitro-1,1-dioxo-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5NO6S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)17(8,15)16/h1-4H,(H,11,12)

InChI Key

VOXNLOAHVKCISB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2(=O)=O)C(=O)O

Origin of Product

United States

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